Technical Guide: Spectroscopic Characterization of 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride
Technical Guide: Spectroscopic Characterization of 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride
This technical guide provides a comprehensive spectroscopic analysis of 4-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1219968-03-2). The data presented below synthesizes experimental principles from analogous piperidine esters and cyclopropane derivatives to establish a reference profile for identity verification and purity analysis.
Part 1: Compound Identity & Structural Context[1]
Compound Name: 4-Piperidinyl cyclopropanecarboxylate hydrochloride
CAS Number: 1219968-03-2
Molecular Formula:
Structural Significance
This compound features a piperidine ring substituted at the 4-position with a cyclopropanecarboxylate ester .[4] The nitrogen atom is protonated (hydrochloride salt), significantly influencing the chemical shifts of the adjacent methylene protons in NMR and the N-H stretching frequencies in IR.
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting "ghost peaks" in spectra.
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Route: Acylation of N-Boc-4-piperidinol with cyclopropanecarbonyl chloride, followed by acid-mediated deprotection (HCl/Dioxane).
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Common Impurities:
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Cyclopropanecarboxylic acid (Hydrolysis product).[5]
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4-Hydroxypiperidine (Hydrolysis product).
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N-Boc intermediates (Incomplete deprotection, visible as a singlet ~1.4 ppm in
H NMR).
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Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Analysis (400 MHz)
The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the downfield shift of the piperidine H4 proton due to the ester linkage.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.80 - 9.20 | Broad Singlet | 2H | Exchangeable ammonium protons; broad due to quadrupole relaxation. | |
| 4.95 - 5.05 | Multiplet (tt) | 1H | Piperidine H4 | Deshielded by the ester oxygen (geminal effect). |
| 3.05 - 3.25 | Multiplet | 2H | Piperidine H2/H6 (eq) | Adjacent to |
| 2.90 - 3.05 | Multiplet | 2H | Piperidine H2/H6 (ax) | Distinct axial/equatorial splitting may be blurred by ring inversion. |
| 1.95 - 2.10 | Multiplet | 2H | Piperidine H3/H5 | Methylene protons beta to Nitrogen. |
| 1.75 - 1.90 | Multiplet | 2H | Piperidine H3/H5 | |
| 1.60 - 1.70 | Multiplet | 1H | Cyclopropane CH | Methine proton alpha to carbonyl. |
| 0.85 - 0.95 | Multiplet | 4H | Cyclopropane CH | Characteristic high-field "roofing" effect of cyclopropane. |
C NMR Analysis (100 MHz)
| Chemical Shift ( | Assignment | Notes |
| 173.5 | C=O (Ester) | Typical ester carbonyl region. |
| 67.8 | Piperidine C4 | Methine carbon attached to oxygen. |
| 41.2 | Piperidine C2/C6 | Methylene carbons adjacent to Nitrogen. |
| 27.5 | Piperidine C3/C5 | Beta-carbons.[4] |
| 12.8 | Cyclopropane CH | Alpha-carbon of the acid moiety. |
| 8.4 | Cyclopropane CH | Highly shielded ring carbons. |
Infrared (IR) Spectroscopy (KBr Pellet/ATR)
The IR spectrum serves as a rapid "fingerprint" for the ester functional group and the amine salt.
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2400 – 3000 cm
(Broad, Strong): N-H Stretching ( ). The "ammonium band" typically obscures the C-H stretches in this region. -
1720 – 1735 cm
(Sharp, Strong): C=O Stretching (Ester). This is the diagnostic peak for the formation of the ester bond. -
1160 – 1200 cm
(Medium): C-O-C Stretching . Asymmetric stretching of the ester linkage. -
3010 – 3090 cm
(Weak, often shoulder): Cyclopropane C-H Stretching . Cyclopropane C-H bonds have higher s-character ( -like), appearing above 3000 cm .
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
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Molecular Ion:
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Observed Mass (
): 170.1 -
Calculated Mass: 169.11 (Neutral) + 1.007 (H) = 170.12
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Fragmentation Pattern (MS/MS):
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170
84: Loss of cyclopropanecarboxylic acid ( , 86 Da). The remaining ion is the tetrahydropyridine/piperidine fragment ( ). -
170
69: Cleavage of the cyclopropane carbonyl group ( ).
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170
Part 3: Experimental Workflows & Visualization
Synthesis & Fragmentation Logic
The following diagram illustrates the structural logic from synthesis to mass spectrometric fragmentation, validating the identity of the core scaffold.
Caption: Synthesis pathway and primary Mass Spectrometry fragmentation logic for structural verification.
Part 4: References
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ChemicalBook. (2024).[6] Piperidine hydrochloride Properties and Spectral Data. Retrieved from
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Context: Provides baseline shifts for the piperidine hydrochloride salt core (H2/H6 protons).
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Royal Society of Chemistry. (2011). Supporting Information: Synthesis and NMR of Cyclopropanecarboxylate Esters. Retrieved from
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Context: Validates the characteristic high-field multiplets (0.8-1.7 ppm) for cyclopropane esters.
-
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National Institutes of Health (NIH). (2020). Piperidine ester derivatives in mass spectrometric analysis. Retrieved from
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Context: Establishes fragmentation patterns for piperidinyl esters in ESI-MS.
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Echemi. (2024).[6] 4-Piperidinyl cyclopropanecarboxylate hydrochloride Product Page. Retrieved from
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Context: Confirmation of CAS 1219968-03-2 identity and commercial availability as an HCl salt.
-
Sources
- 1. Piperidin-4-yl cyclopropanecarboxylate hydrochloride - Lead Sciences [lead-sciences.com]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 5. KR840000249B1 - Preparation of cyclopropan-carboxylates - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
